molecular formula C20H25N5O2S B4509715 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one

2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one

Cat. No.: B4509715
M. Wt: 399.5 g/mol
InChI Key: SGRBKWCLYXTSEH-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one is a complex organic compound with a molecular formula of C20H25N5O2S. This compound features a pyridazinone core, which is substituted with a thiomorpholine ring and a phenylpiperazine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one involves multiple steps, typically starting with the preparation of the pyridazinone core. The synthetic route may include the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Thiomorpholine Ring: This step involves the reaction of the pyridazinone intermediate with thiomorpholine under suitable conditions.

    Attachment of the Phenylpiperazine Moiety: The final step involves the coupling of the thiomorpholine-substituted pyridazinone with phenylpiperazine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiomorpholine rings, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one include:

    2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one: This compound has a similar structure but with different substituents on the pyridazinone core.

    2-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]benzonitrile: This compound features a benzonitrile group instead of the pyridazinone core.

    [(2-Oxo-2-thiomorpholin-4-ylethyl)(phenyl)amino]acetic acid: This compound has a similar thiomorpholine and phenyl group but with an acetic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-oxo-2-thiomorpholin-4-ylethyl)-6-(4-phenylpiperazin-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c26-19-7-6-18(21-25(19)16-20(27)24-12-14-28-15-13-24)23-10-8-22(9-11-23)17-4-2-1-3-5-17/h1-7H,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRBKWCLYXTSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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